molecular formula C8H10O2 B13625876 (2-Cyclopropylfuran-3-yl)methanol

(2-Cyclopropylfuran-3-yl)methanol

Cat. No.: B13625876
M. Wt: 138.16 g/mol
InChI Key: WYPNXLFDGXTNEY-UHFFFAOYSA-N
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Description

(2-Cyclopropylfuran-3-yl)methanol is an organic compound with the molecular formula C8H10O2 It features a furan ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylfuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-cyclopropylfuran-3-carboxylic acid followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization and reduction techniques. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylfuran-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced under specific conditions to yield tetrahydrofuran derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Cyclopropylfuran-3-carboxylic acid or 2-Cyclopropylfuran-3-aldehyde.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Cyclopropylfuran-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropylfuran-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and cyclopropyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or modulation of signaling pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanol: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropylfuran: Lacks the hydroxymethyl group.

    3-Furylmethanol: Similar structure but with the hydroxymethyl group at a different position.

Uniqueness

(2-Cyclopropylfuran-3-yl)methanol is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(2-cyclopropylfuran-3-yl)methanol

InChI

InChI=1S/C8H10O2/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6,9H,1-2,5H2

InChI Key

WYPNXLFDGXTNEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CO2)CO

Origin of Product

United States

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